![molecular formula C20H17N3O4 B2524071 N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899954-53-1](/img/structure/B2524071.png)
N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,3]dioxole ring, which is a benzene ring fused with a 1,3-dioxole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the formation of the benzo[d][1,3]dioxole ring, and the coupling of these two components. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and benzo[d][1,3]dioxole rings, as well as the ethoxy and carboxamide groups. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” could potentially undergo a variety of chemical reactions. The pyridazine ring, for example, is known to participate in reactions such as nucleophilic substitution and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the pyridazine and benzo[d][1,3]dioxole rings, the ethoxy and carboxamide groups, and the overall size and shape of the molecule .Scientific Research Applications
Lead Detection
The compound has been investigated for its potential in detecting the carcinogenic heavy metal ion, lead (Pb²⁺). Researchers synthesized noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) using a simple condensation method. These ligands were then used to develop a sensitive and selective Pb²⁺ sensor. The sensor, consisting of a thin layer of BDMMBSH deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF), demonstrated excellent sensitivity and selectivity for Pb²⁺ detection .
Antitumor and Cytotoxic Activity
While not directly related to lead detection, it’s worth noting that thiazole derivatives (which include the benzodioxole compound) have shown diverse biological activities. For instance, some thiazoles exhibit antitumor and cytotoxic effects. Further research could explore the potential of this compound in cancer therapy .
Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve further testing of its biological activity and toxicity. If it’s a reagent or intermediate in chemical synthesis, future research could involve exploring its utility in different types of reactions .
properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-25-19-9-7-16(22-23-19)13-4-3-5-15(10-13)21-20(24)14-6-8-17-18(11-14)27-12-26-17/h3-11H,2,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSXIMDZYVPIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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